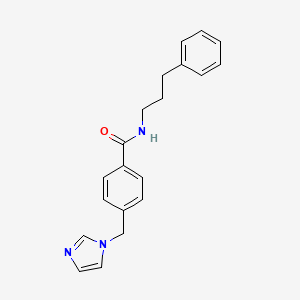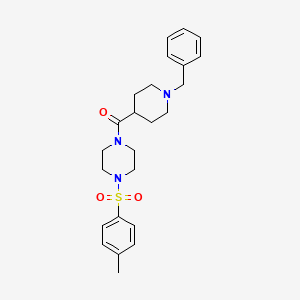![molecular formula C24H30ClN3O2 B5891246 1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891246.png)
1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a morpholinyl group, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the piperidine carboxamide moiety under controlled conditions, such as the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-BROMOPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-FLUOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-METHYLPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE
Uniqueness
Compared to these similar compounds, 1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for specific research and industrial applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[(4-morpholin-4-ylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O2/c25-23-4-2-1-3-21(23)18-27-11-9-20(10-12-27)24(29)26-17-19-5-7-22(8-6-19)28-13-15-30-16-14-28/h1-8,20H,9-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGBIBNKQSUTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)N3CCOCC3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-METHYLPHENOXY)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891163.png)
![N-[2-(4-METHYLPHENOXY)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891168.png)
![1-[(3-methylphenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891185.png)
![1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891191.png)
![1-[(2-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891199.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891202.png)


![1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891218.png)
![1-benzyl-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5891225.png)
![1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891253.png)
![1-(2-fluorobenzyl)-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5891259.png)
![1-(4-fluorobenzyl)-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5891260.png)
![4-(1-azepanylmethyl)-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5891267.png)
